molecular formula C33H47O7- B1259878 globostellatate C(1-)

globostellatate C(1-)

Cat. No.: B1259878
M. Wt: 555.7 g/mol
InChI Key: DIBFODPMNNITET-MYCFXNEXSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Globostellatate C(1-) is an oxo monocarboxylic acid anion obtained by the deprotonation of the carboxylic group of globostellatic acid C. It is a conjugate base of a globostellatic acid C.

Properties

Molecular Formula

C33H47O7-

Molecular Weight

555.7 g/mol

IUPAC Name

(3Z,3aS,5aR,6R,7R,9aR,9bS)-7-acetyloxy-3-[(3E,5E,7E)-10-hydroxy-9-methoxy-6,10-dimethylundeca-3,5,7-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylate

InChI

InChI=1S/C33H48O7/c1-20(13-14-26(39-9)30(4,5)38)11-10-12-21(2)28-23(35)19-25-31(6)18-16-27(40-22(3)34)33(8,29(36)37)24(31)15-17-32(25,28)7/h10-14,24-27,38H,15-19H2,1-9H3,(H,36,37)/p-1/b12-10+,14-13+,20-11+,28-21+/t24-,25+,26?,27-,31+,32+,33-/m1/s1

InChI Key

DIBFODPMNNITET-MYCFXNEXSA-M

Isomeric SMILES

C/C(=C\C=C\C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)[O-])OC(=O)C)C)C)\C)/C=C/C(C(C)(C)O)OC

Canonical SMILES

CC(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)[O-])OC(=O)C)C)C)C)C=CC(C(C)(C)O)OC

Origin of Product

United States

Q & A

Basic Research Questions

Q. What experimental methods are recommended for initial characterization of globostellatate C(1−)?

  • Methodology : Begin with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, HSQC, HMBC) to confirm molecular structure and functional groups . For purity assessment, use HPLC coupled with UV-vis or diode-array detection. Cross-reference spectral data with existing literature to validate assignments, ensuring alignment with IUPAC nomenclature and SI units .

Q. How can researchers design a reproducible synthesis protocol for globostellatate C(1−)?

  • Methodology :

Document reaction conditions (temperature, solvent, catalysts) and stoichiometry rigorously.

Use controlled purification techniques (e.g., column chromatography, recrystallization).

Validate reproducibility by repeating synthesis ≥3 times under identical conditions.

Include detailed procedural steps and characterization data in supplementary materials to enable replication .

Q. What criteria should guide literature reviews for preliminary studies on globostellatate C(1−)?

  • Methodology :

  • Use advanced search operators in Google Scholar (e.g., intitle:"globostellatate C(1−)", AND "synthesis", OR "biosynthesis") to identify peer-reviewed articles .
  • Prioritize studies from journals adhering to Beilstein or ACS standards. Exclude non-peer-reviewed sources (e.g., commercial websites) .
  • Evaluate literature for methodological rigor, focusing on spectral reproducibility and error margins .

Advanced Research Questions

Q. How can conflicting spectral data for globostellatate C(1−) derivatives be resolved?

  • Methodology :

Perform comparative analysis using 2D NMR (COSY, NOESY) to distinguish overlapping signals.

Validate via X-ray crystallography to resolve stereochemical ambiguities.

Apply computational modeling (DFT, molecular dynamics) to predict spectroscopic profiles and compare with empirical data .

Report discrepancies in supplementary materials and propose mechanistic explanations (e.g., solvent effects, tautomerism) .

Q. What strategies optimize the biological activity assessment of globostellatate C(1−) in vitro?

  • Methodology :

  • Use PICOT framework to structure the study:
  • P : Cell line/organism model (e.g., human cancer cell lines).
  • I : Dose ranges and exposure times.
  • C : Positive/negative controls (e.g., doxorubicin, DMSO).
  • O : Quantifiable endpoints (IC₅₀, apoptosis markers).
  • T : Time-course experiments (24–72 hrs) .
  • Apply statistical tools (ANOVA, t-tests) to assess significance, reporting p-values and confidence intervals .

Q. How should researchers address low yields in globostellatate C(1−) biosynthesis?

  • Methodology :

Conduct Design of Experiments (DoE) to test variables (pH, temperature, substrate concentration).

Use response surface methodology (RSM) to identify optimal conditions.

Characterize enzymatic bottlenecks via proteomics or metabolomics.

Compare yield data with kinetic models to propose rate-limiting steps .

Q. What interdisciplinary approaches enhance mechanistic studies of globostellatate C(1−)?

  • Methodology :

  • Integrate metabolomics (LC-MS) to trace biosynthetic pathways.
  • Pair CRISPR-Cas9 gene editing with isotopic labeling (¹³C-glucose) to study precursor utilization.
  • Collaborate with computational chemists to map enzyme-substrate interactions .

Data Analysis & Validation

Q. How to ensure data integrity in globostellatate C(1−) research?

  • Methodology :

  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage.
  • Use open-source tools (e.g., R, Python) for transparent statistical analysis.
  • Include raw data in repositories (e.g., Zenodo) with DOI links .

Q. What frameworks evaluate the novelty of research on globostellatate C(1−)?

  • Methodology :

  • Apply FINER criteria:
  • F easible (resources, expertise).
  • I nteresting (theoretical/practical impact).
  • N ovel (no duplication in PubMed/SciFinder).
  • E thical (compliance with biosafety guidelines).
  • R elevant (alignment with UN Sustainable Development Goals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
globostellatate C(1-)
Reactant of Route 2
globostellatate C(1-)

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